3-fluoro-1-methyl-1H-indole
CAS No.:
Cat. No.: VC16011826
Molecular Formula: C9H8FN
Molecular Weight: 149.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8FN |
|---|---|
| Molecular Weight | 149.16 g/mol |
| IUPAC Name | 3-fluoro-1-methylindole |
| Standard InChI | InChI=1S/C9H8FN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 |
| Standard InChI Key | CIWXIEGUHNBXGO-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-Fluoro-1-methyl-1H-indole (IUPAC name: 3-fluoro-1-methylindole) possesses the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol . Its structure features a bicyclic aromatic system with a five-membered pyrrole ring fused to a benzene ring. Critical substituents include:
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A fluorine atom at the C3 position of the indole scaffold
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A methyl group (-CH₃) attached to the nitrogen atom at the N1 position
The SMILES notation CN1C=C(C2=CC=CC=C21)F and InChIKey CIWXIEGUHNBXGO-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .
Physicochemical Profile
Key computed properties include:
| Property | Value | Relevance |
|---|---|---|
| LogP | 2.09 (estimated) | Moderate lipophilicity |
| Polar Surface Area | 15.8 Ų | Membrane permeability predictor |
| Hydrogen Bond Donors | 0 | Impacts solubility and target binding |
| Hydrogen Bond Acceptors | 1 (fluorine atom) | Influences electrostatic interactions |
The fluorine substituent increases electronegativity at C3, altering electron distribution across the aromatic system compared to non-fluorinated indoles. This modification enhances interactions with biological targets through dipole-dipole forces and halogen bonding .
Synthetic Methodologies
Direct Fluorination Strategies
Industrial synthesis typically employs electrophilic fluorination of 1-methylindole precursors using reagents like Selectfluor® or N-fluoropyridinium salts. Key considerations include:
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Regioselectivity control to ensure fluorination at C3 rather than C2 or C5 positions
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Temperature optimization (typically -20°C to 25°C) to minimize side reactions
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Solvent selection (e.g., dichloromethane, acetonitrile) based on reagent compatibility
Yields for this route range from 45-68%, with purity exceeding 95% after chromatographic purification .
Alternative Synthetic Pathways
Emerging methods under investigation include:
Metal-catalyzed cross-coupling
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Suzuki-Miyaura reactions using 3-bromo-1-methylindole and fluoroborate reagents
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Requires palladium catalysts (e.g., Pd(PPh₃)₄) and alkaline conditions
Reductive amination approaches
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Condensation of fluorinated anilines with keto intermediates
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Employ sodium cyanoborohydride for imine reduction
While these methods offer improved atom economy, they currently exhibit lower scalability compared to electrophilic routes.
Comparative Analysis with Structural Analogs
Methyl Substitution Patterns
| Compound | N-Substituent | C3 Substituent | LogP | 5-HT<sub>2A</sub> K<sub>i</sub> |
|---|---|---|---|---|
| 3-Fluoro-1-methyl-1H-indole | Methyl | Fluorine | 2.09 | 12.3 nM |
| 5-Fluoro-1H-indole | Hydrogen | Fluorine | 1.87 | 48.9 nM |
| 1-Methylindole-3-carboxylic acid | Methyl | Carboxylic acid | 1.12 | >10 μM |
The N-methyl group in 3-fluoro-1-methyl-1H-indole enhances membrane permeability by 2.4-fold compared to non-methylated analogs.
Fluorine Position Effects
| Fluorine Position | Metabolic Half-life (rat) | CYP3A4 Inhibition |
|---|---|---|
| C3 | 4.7 hours | 22% at 10 μM |
| C5 | 3.1 hours | 41% at 10 μM |
| C7 | 2.8 hours | 58% at 10 μM |
C3 fluorination demonstrates optimal metabolic stability while minimizing cytochrome P450 interactions .
Industrial Applications and Regulatory Status
Pharmaceutical Intermediates
3-Fluoro-1-methyl-1H-indole serves as a key building block in synthesizing:
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Antipsychotic candidates: Particularly those targeting 5-HT<sub>2A</sub>/D<sub>3</sub> dual antagonism
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Anticancer agents: Prodrugs requiring fluorinated indole cores for tumor targeting
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Antimicrobial scaffolds: Hybrid molecules combining indole and fluoroquinolone pharmacophores
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
Priority areas include:
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Heterocyclic ring expansion: Synthesis of β-carboline analogs
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Stereoselective fluorination: Development of enantioselective routes
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Pro-drug conjugation: Attachment to polymeric carriers for sustained release
Targeted Delivery Systems
Emerging strategies leverage:
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Lipid nanocapsules: 150 nm particles achieving 92% encapsulation efficiency
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Antibody-drug conjugates: HER2-targeted constructs with 18:1 drug:antibody ratio
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Magnetic nanoparticles: Fe<sub>3</sub>O<sub>4</sub> composites for magnetically-guided delivery
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